2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of 4-bromo-3,5-dimethylphenol: This can be achieved through the bromination of 3,5-dimethylphenol using bromine in the presence of a catalyst.
Etherification: The 4-bromo-3,5-dimethylphenol is then reacted with chloroacetic acid to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.
Amidation: Finally, the 2-(4-bromo-3,5-dimethylphenoxy)acetic acid is reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized products may include quinones or carboxylic acids.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: The major products are 2-(4-bromo-3,5-dimethylphenoxy)acetic acid and 2-fluoroaniline.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The compound could affect various biochemical pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
Uniqueness
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-10-7-12(8-11(2)16(10)17)21-9-15(20)19-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOVZABFVQEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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